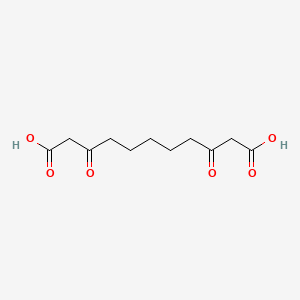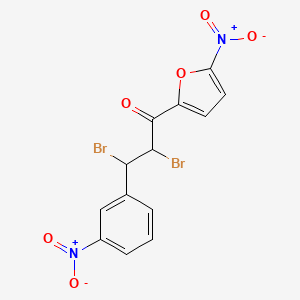
2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one is a synthetic organic compound that features both nitrofuran and nitrophenyl groups. These functional groups are known for their diverse applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one typically involves multi-step organic reactions. A common route might include:
Bromination: Introduction of bromine atoms to the precursor molecule.
Nitration: Incorporation of nitro groups into the furan and phenyl rings.
Condensation: Formation of the propan-1-one backbone through condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to favor desired reactions.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of new derivatives with varied functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its biological activity against microorganisms.
Medicine: Potential use in developing new antimicrobial or anticancer agents.
Industry: Utilized in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one involves interaction with molecular targets such as enzymes or DNA. The nitrofuran and nitrophenyl groups can form reactive intermediates that disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dibromo-1-(5-nitrofuran-2-yl)propan-1-one
- 3-(3-Nitrophenyl)-2-bromo-1-(5-nitrofuran-2-yl)propan-1-one
Uniqueness
2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one is unique due to the presence of both nitrofuran and nitrophenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
90251-72-2 |
|---|---|
Fórmula molecular |
C13H8Br2N2O6 |
Peso molecular |
448.02 g/mol |
Nombre IUPAC |
2,3-dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C13H8Br2N2O6/c14-11(7-2-1-3-8(6-7)16(19)20)12(15)13(18)9-4-5-10(23-9)17(21)22/h1-6,11-12H |
Clave InChI |
ANNFOKZXNSBXIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(C(=O)C2=CC=C(O2)[N+](=O)[O-])Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Azepan-1-yl)-N-([1,1'-biphenyl]-3-yl)acetamide](/img/structure/B14365320.png)
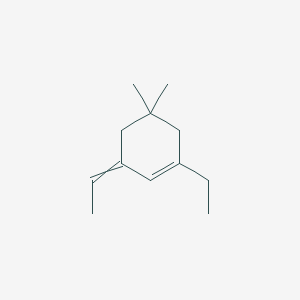
![3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14365338.png)
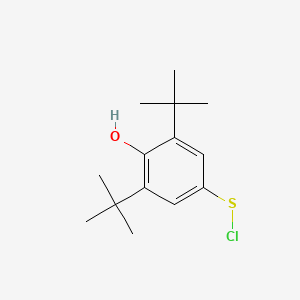
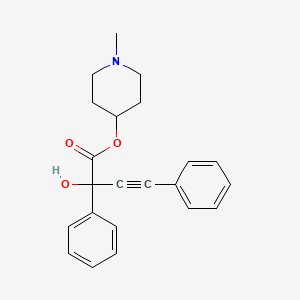
![N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14365365.png)
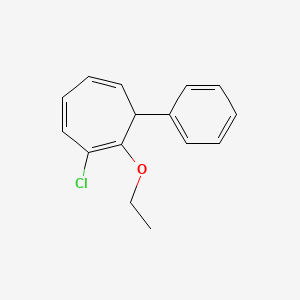
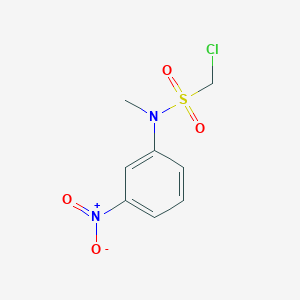
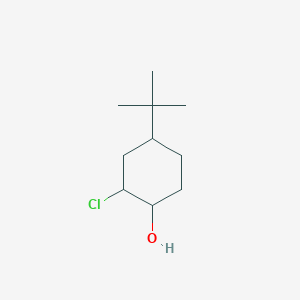
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}piperidine](/img/structure/B14365385.png)
![2-[2-(2-Hydroxy-5-nitrophenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium](/img/structure/B14365390.png)
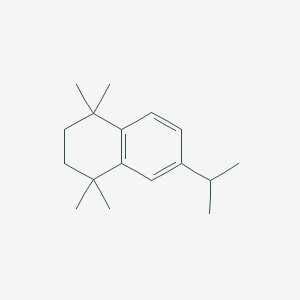
![3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-10,13-dimethyl-3-[(3S,4R,6R)-3,4,6-trihydroxy-5-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14365395.png)
